

Application Note and Protocol for ABTS Antioxidant Assay Using a Microplate Reader

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | ABTS diammonium salt | |
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Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for measuring the total antioxidant capacity of various substances, including natural products, pharmaceuticals, and food samples.[1][2] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[2][3] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and activity.[2][4] This application note provides a detailed protocol for performing the ABTS antioxidant assay in a 96-well microplate format, which is suitable for high-throughput screening of antioxidant activity.

Principle of the Assay

The ABTS assay operates on the principle of colorimetric detection.[1] The stable ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[1][5] When an antioxidant is added to the pre-formed radical solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing its charge and causing a reduction in absorbance at 734 nm.[2][4] The extent of this decolorization is directly proportional to the antioxidant capacity of the sample.[2] The antioxidant activity is typically quantified relative to a standard, such as Trolox, a water-soluble analog of vitamin E, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][6]



Experimental Workflow



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Caption: Experimental workflow for the ABTS antioxidant assay.

Materials and Reagents



| Reagent/Material | Specifications | |
|--|---|--|
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt | Analytical Grade | |
| Potassium Persulfate ($K_2S_2O_8$) or Ammonium Persulfate ((NH_4) $_2S_2O_8$) | Analytical Grade | |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Analytical Grade | |
| Ethanol or Methanol | Analytical Grade | |
| Phosphate Buffered Saline (PBS) | pH 7.4 | |
| 96-well microplates | Clear, flat-bottom | |
| Microplate reader | Capable of reading absorbance at 734 nm | |
| Pipettes and tips | Calibrated | |
| Distilled or deionized water | | |

Experimental ProtocolPreparation of Solutions

- a. 7 mM ABTS Stock Solution: Dissolve the appropriate amount of **ABTS diammonium salt** in distilled water to make a 7 mM solution.[2]
- b. 2.45 mM Potassium Persulfate Stock Solution: Dissolve the appropriate amount of potassium persulfate in distilled water to make a 2.45 mM solution.[2][5]
- c. ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[2] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete formation of the ABTS•+ radical.[2][5]
- d. Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation working solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[2][7]



- e. Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol. From the stock solution, prepare a series of standard dilutions at various concentrations (e.g., 0-50 μM).[2]
- f. Sample Solutions: Prepare extracts of the test samples in a suitable solvent (e.g., ethanol, methanol, or water) at various concentrations.[2] If the antioxidant activity is unknown, it is recommended to test several dilutions.[4]

Assay Procedure

The following table outlines a typical pipetting scheme for a 96-well microplate.

| Component | Volume |
|----------------------------------|------------|
| Sample/Standard/Blank | 10-20 μL |
| Adjusted ABTS•+ Working Solution | 180-200 μL |
| Total Volume | 200 μL |

- a. Pipetting: Into a 96-well microplate, pipette 20 μ L of the standard Trolox solutions, sample solutions, or a blank (the same solvent used for the samples).[2]
- b. Addition of ABTS++ Solution: Add 180 μ L of the adjusted ABTS++ working solution to each well.[2]
- c. Incubation: Mix the contents of the wells thoroughly. The reaction mixture is typically incubated for a specified duration, often ranging from 6 to 30 minutes, in the dark at room temperature.[5][8][9]
- d. Measurement: Measure the absorbance at 734 nm using a microplate reader.[1][2]

Data Analysis

1. Percentage Inhibition Calculation: The radical scavenging activity is calculated as the percentage of inhibition of ABTS++ using the following formula:[2]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100



Where the "Control" is the absorbance of the ABTS•+ solution without any sample.[2]

2. Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage of inhibition against the concentration of the Trolox standards. The TEAC of the sample is then determined by comparing its percentage of inhibition with the Trolox standard curve. The results are expressed as µM Trolox equivalents (TE).[10][11]

Summary of Quantitative Data

| Parameter | Value/Range | Reference |
|--|--------------|-----------|
| ABTS Stock Solution Concentration | 7 mM | [2][5] |
| Potassium Persulfate Stock Solution Concentration | 2.45 mM | [2][5] |
| ABTS•+ Radical Incubation Time | 12-16 hours | [2][5] |
| Adjusted ABTS•+ Absorbance at 734 nm | 0.700 ± 0.02 | [2][7] |
| Sample/Standard Volume | 10-20 μL | [2][12] |
| Adjusted ABTS•+ Solution Volume | 180-200 μL | [2][4] |
| Reaction Incubation Time | 6-30 minutes | [5][8][9] |
| Absorbance Measurement Wavelength | 734 nm | [1][2] |

Conclusion

The ABTS microplate reader assay is a robust, sensitive, and high-throughput method for determining the total antioxidant capacity of a wide range of samples.[1] Its simplicity and reliability make it a valuable tool in pharmaceutical development for screening compounds with antioxidant properties and in food science for evaluating the antioxidant capacity of various products.[1][3] By following this detailed protocol, researchers can obtain accurate and reproducible results for their antioxidant studies.



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